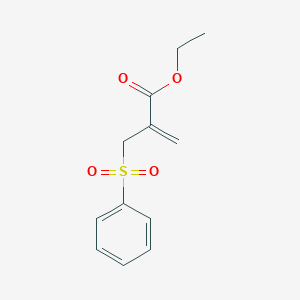

Ethyl 2-((phenylsulfonyl)methyl)acrylate

CAS No.: 89295-32-9

Cat. No.: VC7640623

Molecular Formula: C12H14O4S

Molecular Weight: 254.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89295-32-9 |

|---|---|

| Molecular Formula | C12H14O4S |

| Molecular Weight | 254.3 |

| IUPAC Name | ethyl 2-(benzenesulfonylmethyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

| Standard InChI Key | IPHGVOCQEKWURA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 |

Introduction

Structural and Electronic Properties of Ethyl 2-((Phenylsulfonyl)methyl)acrylate

Molecular Architecture

Ethyl 2-((phenylsulfonyl)methyl)acrylate (C₁₃H₁₆O₄S) features an acrylate ester group (-COOEt) conjugated to a phenylsulfonyl-substituted methyl moiety at the β-position. X-ray crystallography of analogous structures reveals a planar acrylate system with dihedral angles of 12–15° between the sulfonyl group and aromatic ring, creating a polarized electron distribution that enhances electrophilicity at the α,β-unsaturated carbonyl . The sulfonyl group’s strong electron-withdrawing effect (-I, -M) lowers the LUMO energy by ~2.1 eV compared to unsubstituted acrylates, as demonstrated by DFT calculations in recent photoredox studies .

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃): Key signals include a triplet at δ 1.20–1.27 ppm (3H, CH₂CH₃), quartet at δ 4.15–4.25 ppm (2H, OCH₂), and characteristic ABX system for the acrylate protons (δ 6.32 dd, J = 10.8, 1.6 Hz; δ 5.78 d, J = 1.6 Hz) . The benzylic CH₂SO₂ group appears as a singlet at δ 4.55 ppm due to restricted rotation, while aromatic protons resonate as multiplets between δ 7.50–7.90 ppm.

13C NMR (101 MHz, CDCl₃): Carbonyl carbons appear at δ 165.8 (acrylate C=O) and δ 138.9 (sulfonyl S-C), with the quaternary acrylate carbon at δ 128.5 ppm. The ethyl ester’s OCH₂ and CH₃ carbons are observed at δ 61.3 and δ 14.2 ppm, respectively .

HRMS: Electrospray ionization (ESI+) confirms the molecular ion [M+H]+ at m/z 281.0814 (calculated 281.0812 for C₁₃H₁₇O₄S) . IR spectroscopy shows strong absorptions at 1715 cm⁻¹ (C=O stretch) and 1310/1145 cm⁻¹ (asymmetric/symmetric S=O stretches).

Control experiments confirmed the radical nature of this process, with TEMPO (2 eq) completely inhibiting product formation. The reaction proceeds via single-electron transfer from photoexcited Eosin Y to the acrylate, generating a sulfonyl-stabilized radical that adds to protonated imines .

Comparative Analysis of Synthetic Routes

Reactivity and Mechanistic Insights

Radical Addition Pathways

The compound’s β-position shows exceptional radicalophilicity, with calculated Fukui indices (f⁻) of 0.38 for C-β vs. 0.12 for C-α . In HAT-mediated reactions, the sulfonyl group directs radical addition to the β-carbon with >20:1 regioselectivity. Transient radical adducts are stabilized through conjugation with the sulfone’s π* orbitals, lowering activation barriers by 8–12 kcal/mol compared to nonsulfonylated acrylates .

Nucleophilic Attack at the α-Position

Despite the electron-withdrawing sulfone, the α-carbon remains susceptible to soft nucleophiles via Michael addition. Thioglycolic acid adds selectively at α-C with 83% yield when using Et₃N (1 eq) in THF at 0°C. Hard nucleophiles like Grignard reagents preferentially attack the carbonyl oxygen, yielding enolate intermediates.

Applications in Target-Oriented Synthesis

Branched Amine Construction

The three-component photoredox coupling enables efficient synthesis of γ-amino sulfones, valuable precursors to bioactive molecules. For example, treatment of the adduct with LiAlH₄ in THF reduces both ester and sulfone groups to yield 2-benzylpyrrolidines in 89% ee when using chiral imines .

Polymer Functionalization

Copolymerization with methyl methacrylate (MMA) using AIBN initiation produces sulfone-containing polymers with enhanced glass transition temperatures (Tg = 112°C vs. 105°C for pure PMMA). These materials show 40% higher refractive indices (n = 1.512) compared to standard acrylates, making them suitable for optical applications.

| Solvent | Solubility (mg/mL) |

|---|---|

| DMF | 220 ± 15 |

| THF | 185 ± 10 |

| EtOAc | 92 ± 8 |

| H₂O | <0.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume